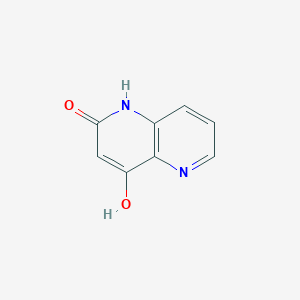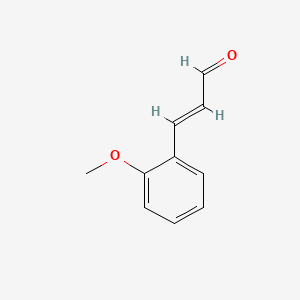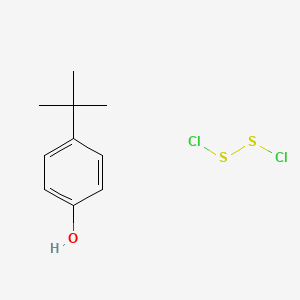
2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
The compound "2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a derivative of fluorene and a boron-containing molecule that is likely to be used in the field of organic electronics, particularly in the synthesis of light-emitting polymers. The presence of the dioxaborolane group suggests that it could be used in Suzuki coupling reactions, which are pivotal in creating conjugated polymers for optoelectronic applications.
Synthesis Analysis
The synthesis of related fluorene derivatives has been demonstrated in the first paper, where an alternating copolymer based on 2,7-fluorene and 3,9-carbazole units was created using Suzuki polycondensation . This process involves the reaction between a dibromo fluorene derivative and a dioxaborolane-substituted fluorene, which could be similar to the compound . The synthesis requires precise conditions to ensure the formation of the desired polymer backbone and to maintain the functional integrity of the fluorene and carbazole units.
Molecular Structure Analysis
The molecular structure of fluorene derivatives is crucial for their electronic properties. The orientation of the dioxaborolane ring and the bond angles within the molecule can significantly influence its reactivity and stability . The molecular orbitals, such as the HOMO and LUMO, are also affected by the structure, which in turn dictates the electronic characteristics of the material. These structural aspects are essential for understanding how the compound can be incorporated into polymers and how it will affect the overall properties of the material.
Chemical Reactions Analysis
The compound's reactivity can be inferred from the second paper, which discusses the reactivity differences between regioisomers of a pyridin-2-ylboron derivative . Although the compound is not a direct subject of the study, the principles of reactivity and stability of boron-containing compounds can be applied. The dioxaborolane group is known for its role in cross-coupling reactions, which are fundamental in creating complex organic molecules, such as polymers for electronic applications.
Physical and Chemical Properties Analysis
The physical properties of fluorene-based polymers, such as glass transition temperature, can be significantly higher than those of other polymers like polyfluorene . This indicates that the compound may contribute to the thermal stability of the resulting material. The chemical properties, such as the HOMO level, are also important as they determine the energy levels and, consequently, the color and stability of the emitted light in optoelectronic devices. The compound's ability to maintain stable emission at high temperatures and current densities makes it a valuable component for flat-panel display applications .
Aplicaciones Científicas De Investigación
1. Polymerization Processes
The compound is prominently used in the polymerization process to synthesize polyfluorenes via Suzuki-Miyaura coupling reactions. Yokoyama et al. (2007) demonstrated the use of this compound in palladium-catalyzed polycondensation, resulting in well-defined polyfluorenes with narrow molecular weight distributions (Yokoyama et al., 2007).
2. Organic Solar Cell Applications
This compound plays a significant role in the synthesis of copolymers for organic solar cell applications. Meena et al. (2018) reported the synthesis of new copolymers containing N-substituted perylene dimide and dioctylfluorene units, suitable for organic solar cell (OSC) applications, showcasing the compound's relevance in renewable energy technology (Meena et al., 2018).
3. Fluorescence and Luminescent Properties
The compound is integral in synthesizing materials with distinct fluorescence and luminescent properties. Research by Hu et al. (2013) on the synthesis of pyrene-based compounds using this chemical showed promising applications in organic light-emitting diodes (OLEDs) due to their high fluorescence and stability (Hu et al., 2013).
4. Nanoparticle Formation and Quantum Dot Hybrids
It's used in the formation of nanoparticles and quantum dot hybrids, as shown by Fischer et al. (2013), who reported the creation of bright fluorescence emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks (Fischer et al., 2013).
Propiedades
IUPAC Name |
2-(7-bromo-9,9-dioctylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52BBrO2/c1-7-9-11-13-15-17-23-35(24-18-16-14-12-10-8-2)31-25-27(36-38-33(3,4)34(5,6)39-36)19-21-29(31)30-22-20-28(37)26-32(30)35/h19-22,25-26H,7-18,23-24H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQCUUCKCJWPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
874379-00-7 | |
| Details | Compound: 1,3,2-Dioxaborolane, 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-, homopolymer | |
| Record name | 1,3,2-Dioxaborolane, 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874379-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
595.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

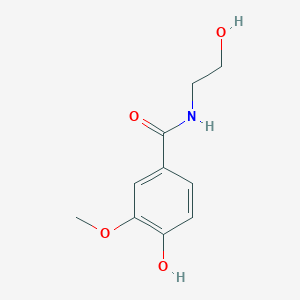

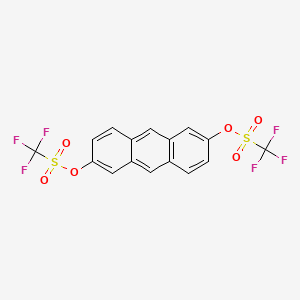
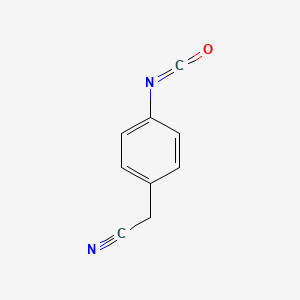


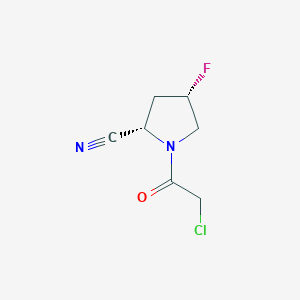

![10,15-Dihydro-2,7,12-triiodo-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]trindene](/img/structure/B3029240.png)

